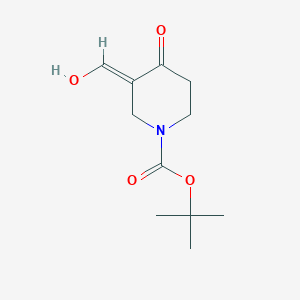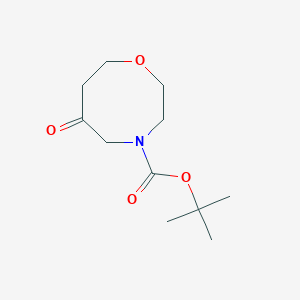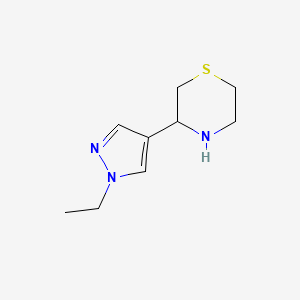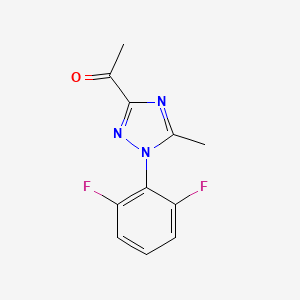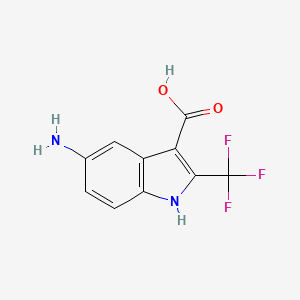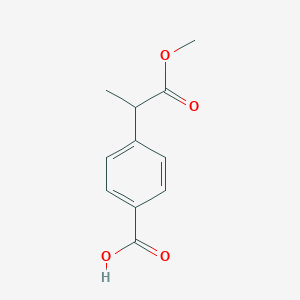
4-(1-Methoxy-1-oxopropan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Methoxy-1-oxopropan-2-yl)benzoic acid is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . It is characterized by a benzoic acid core substituted with a 1-methoxy-1-oxopropan-2-yl group. This compound is used primarily in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 4-(1-Methoxy-1-oxopropan-2-yl)benzoic acid typically involves the esterification of benzoic acid derivatives followed by methoxylation. One common method involves the reaction of 4-hydroxybenzoic acid with 2-methoxypropionyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Chemical Reactions Analysis
4-(1-Methoxy-1-oxopropan-2-yl)benzoic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium methoxide or sodium ethoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-(1-Methoxy-1-oxopropan-2-yl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1-Methoxy-1-oxopropan-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity . The benzoic acid moiety can also interact with various biological pathways, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
4-(1-Methoxy-1-oxopropan-2-yl)benzoic acid can be compared to similar compounds such as:
Methyl 4-(1-Methoxy-1-oxopropan-2-yl)benzoate: This compound has a similar structure but with a methyl ester group instead of a carboxylic acid.
4-(1-Methoxy-2-methyl-1-oxopropan-2-yl)benzoic acid: This variant includes an additional methyl group, which can affect its reactivity and properties.
2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid: This compound contains a sulfanyl group, providing different chemical and biological properties.
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
4-(1-methoxy-1-oxopropan-2-yl)benzoic acid |
InChI |
InChI=1S/C11H12O4/c1-7(11(14)15-2)8-3-5-9(6-4-8)10(12)13/h3-7H,1-2H3,(H,12,13) |
InChI Key |
NCYSZOVBXNRBPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




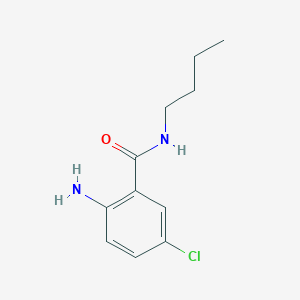
![2-Methoxy-6-azaspiro[3.5]nonane](/img/structure/B12989327.png)
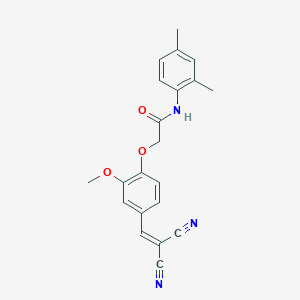
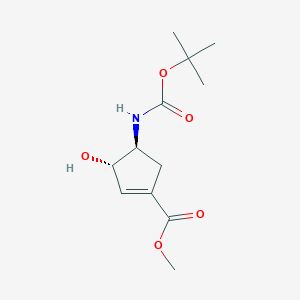
![7-Fluoro-5-azaspiro[2.5]octane](/img/structure/B12989342.png)
